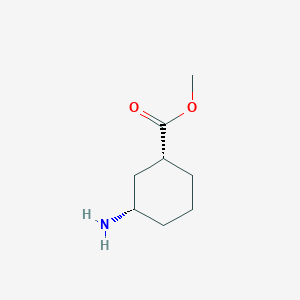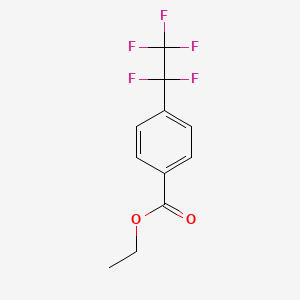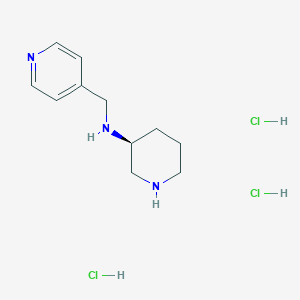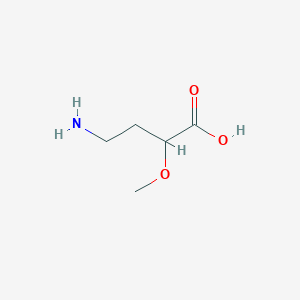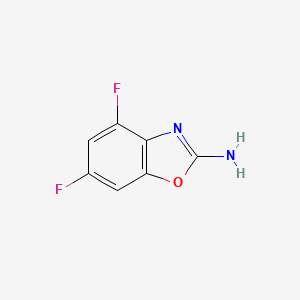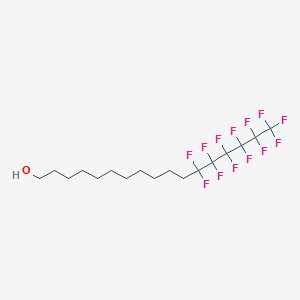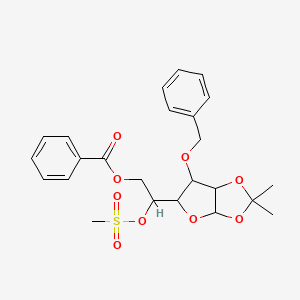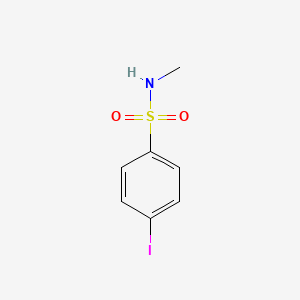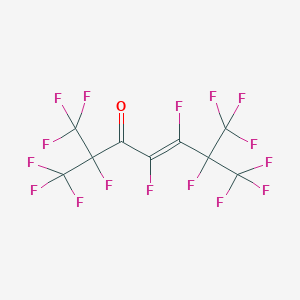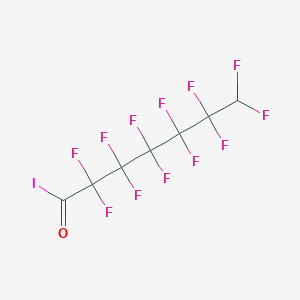
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptanoyl chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide typically involves the following steps:
Fluorination: The starting material, heptanoic acid, undergoes fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce fluorine atoms at specific positions on the carbon chain.
Iodination: The fluorinated heptanoic acid is then subjected to iodination using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to replace a hydrogen atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and controlled temperature conditions.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives (e.g., amides, thioethers).
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and materials with unique properties.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and imaging agents due to its fluorinated nature.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide involves its interaction with molecular targets through:
Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.
Hydrophobic Interactions: The fluorinated chain imparts hydrophobic properties, influencing interactions with hydrophobic environments or molecules.
Stability and Reactivity: The presence of multiple fluorine atoms enhances the compound’s thermal stability and resistance to degradation, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Methacrylate: A fluorinated methacrylate used in coatings and optical materials.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Iodide is unique due to its combination of fluorine and iodine atoms, providing distinct chemical properties such as high reactivity in substitution reactions and exceptional thermal stability. These characteristics make it valuable in specialized applications where other fluorinated compounds may not perform as effectively.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF12IO/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBXDEBHXUNRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF12IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


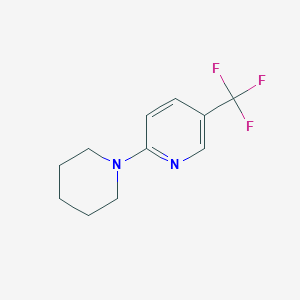
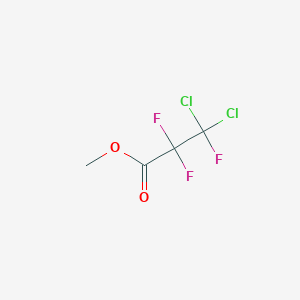
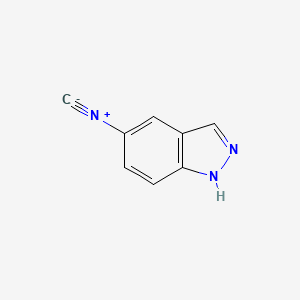

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)
